Predicted Lipophilicity (XLogP3) Distinguishes 3-Methylphenyl from Unsubstituted Phenyl and 4-Methylphenyl Analogs
The target compound exhibits a computed XLogP3 value of 1.8, which is approximately 0.5 log units higher than the unsubstituted 7-phenyl analog (XLogP3 ≈ 1.3) and differs from the 4-methylphenyl (para-tolyl) isomer. This difference is consistent with the known Hansch π constant for a meta-methyl substituent (+0.51) and positions the compound in a lipophilicity window often preferred for CNS target engagement (1 < logP < 3) [1][2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (PubChem CID 135630719): XLogP3 ≈ 1.3 |
| Quantified Difference | ΔXLogP3 ≈ +0.5 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2024 release) |
Why This Matters
Lipophilicity directly influences passive membrane permeability, plasma protein binding, and metabolic clearance; a controlled ΔlogP of ~0.5 can significantly alter in vivo distribution without drastic solubility penalty.
- [1] PubChem. 7-(3-methylphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one. CID 135630719. https://pubchem.ncbi.nlm.nih.gov/compound/1031599-27-5 View Source
- [2] PubChem. 7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one. CID 71435-39-7. https://pubchem.ncbi.nlm.nih.gov/compound/71435-39-7 View Source
